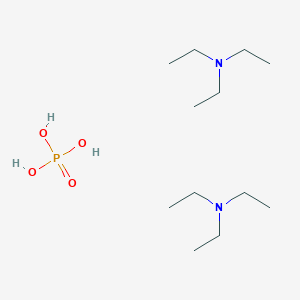
Ammonium methyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium methyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family. It is widely used in agriculture as a fungicide, nematicide, and soil sterilant. The compound is known for its multi-site activity, making it effective against a broad spectrum of pests and diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium methyldithiocarbamate can be synthesized through the reaction of methylamine with carbon disulfide in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NH}_4\text{OH} \rightarrow \text{CH}_3\text{NCS}_2\text{NH}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves a one-pot reaction where methylamine, carbon disulfide, and ammonium hydroxide are mixed under controlled conditions. The reaction is carried out in a solvent-free environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thiuram disulfides.
Substitution: The compound can be S-alkylated to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides are often used for S-alkylation reactions.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: S-alkyl derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Ammonium methyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Employed in studies involving enzyme inhibition due to its ability to chelate metal ions.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the vulcanization of rubber and as a soil fumigant in agriculture
Wirkmechanismus
The mechanism of action of ammonium methyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by chelating metal ions such as copper, iron, and manganese. This inhibition disrupts the catalytic and regulatory thiol groups of cytoplasmic enzymes, leading to the compound’s pesticidal and fungicidal activities .
Vergleich Mit ähnlichen Verbindungen
Metam sodium: Sodium salt of methyldithiocarbamate.
Propineb: Zinc salt of propylene bisdithiocarbamate.
Dazomet: A heterocyclic compound with similar pesticidal properties.
Uniqueness: Ammonium methyldithiocarbamate is unique due to its ammonium ion, which enhances its solubility in water and its effectiveness as a soil sterilant. Additionally, its multi-site activity makes it a versatile compound in pest and disease control .
Eigenschaften
CAS-Nummer |
39680-90-5 |
|---|---|
Molekularformel |
C2H8N2S2 |
Molekulargewicht |
124.23 g/mol |
IUPAC-Name |
azanium;N-methylcarbamodithioate |
InChI |
InChI=1S/C2H5NS2.H3N/c1-3-2(4)5;/h1H3,(H2,3,4,5);1H3 |
InChI-Schlüssel |
LVYAMPSKHSIFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)[S-].[NH4+] |
Verwandte CAS-Nummern |
144-54-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
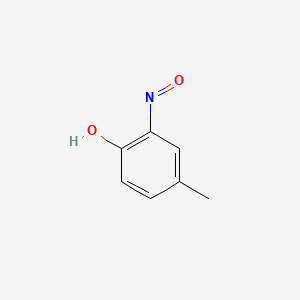
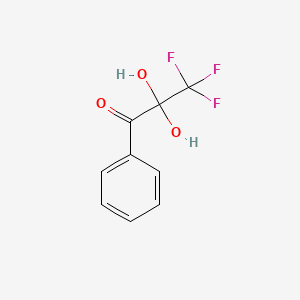
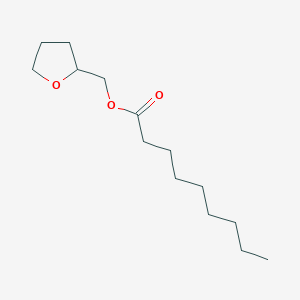
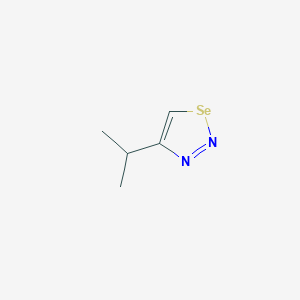

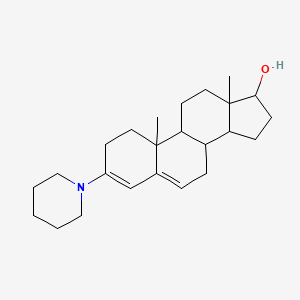




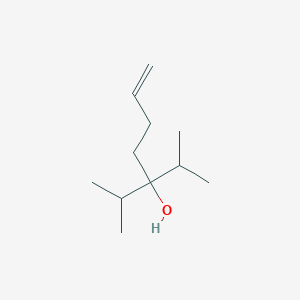
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
